molecular formula C24H22ClN3 B5109384 2-(4-biphenylyl)-9-propyl-9H-imidazo[1,2-a]benzimidazole hydrochloride

2-(4-biphenylyl)-9-propyl-9H-imidazo[1,2-a]benzimidazole hydrochloride

Cat. No. B5109384
M. Wt: 387.9 g/mol
InChI Key: HKYAATXKBOBLFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-biphenylyl)-9-propyl-9H-imidazo[1,2-a]benzimidazole hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential biological and medicinal properties. This compound belongs to the class of imidazo[1,2-a]benzimidazoles, which have been found to exhibit a wide range of biological activities, including antitumor, antiviral, and anti-inflammatory effects.

Mechanism of Action

The mechanism of action of 2-(4-biphenylyl)-9-propyl-9H-imidazo[1,2-a]benzimidazole hydrochloride is not fully understood. However, it has been suggested that the compound may exert its antitumor and antiviral effects by inhibiting the activity of certain enzymes involved in DNA replication and protein synthesis. In addition, it has been found to modulate the immune response, leading to its anti-inflammatory effects.
Biochemical and Physiological Effects
2-(4-biphenylyl)-9-propyl-9H-imidazo[1,2-a]benzimidazole hydrochloride has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells, leading to their death. In addition, it has been found to inhibit the growth and proliferation of cancer cells by blocking their cell cycle progression. Furthermore, it has been found to modulate the immune response by activating certain immune cells and suppressing others, leading to its anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(4-biphenylyl)-9-propyl-9H-imidazo[1,2-a]benzimidazole hydrochloride in lab experiments is its potential to exhibit a wide range of biological activities. This makes it a versatile compound that can be used in various research areas, including cancer biology, virology, and immunology. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for the research of 2-(4-biphenylyl)-9-propyl-9H-imidazo[1,2-a]benzimidazole hydrochloride. One of the areas of research is the development of more efficient synthesis methods for the compound. Another area of research is the investigation of its potential as a therapeutic agent for the treatment of various diseases, including cancer and viral infections. Furthermore, the compound can be modified to enhance its biological activity, leading to the development of more potent and selective compounds. Finally, the compound can be used as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Conclusion
In conclusion, 2-(4-biphenylyl)-9-propyl-9H-imidazo[1,2-a]benzimidazole hydrochloride is a promising compound that has gained significant attention in scientific research due to its potential biological and medicinal properties. It exhibits a wide range of biological activities, including antitumor, antiviral, and anti-inflammatory effects. However, further research is needed to fully understand its mechanism of action and to develop more efficient and selective compounds for therapeutic use.

Synthesis Methods

2-(4-biphenylyl)-9-propyl-9H-imidazo[1,2-a]benzimidazole hydrochloride can be synthesized using a variety of methods, including microwave-assisted synthesis, Suzuki coupling reaction, and Pd-catalyzed C-H activation. The most commonly used method involves the reaction of 2-(4-biphenylyl)-1H-imidazole with propyl bromide in the presence of a base, followed by the addition of hydrochloric acid to obtain the hydrochloride salt of the compound.

Scientific Research Applications

2-(4-biphenylyl)-9-propyl-9H-imidazo[1,2-a]benzimidazole hydrochloride has been extensively studied for its potential medicinal properties. It has been found to exhibit antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. In addition, it has been shown to have antiviral activity against hepatitis C virus and influenza virus. Furthermore, it has been found to have anti-inflammatory effects, making it a potential therapeutic agent for the treatment of inflammatory diseases such as rheumatoid arthritis.

properties

IUPAC Name

2-(4-phenylphenyl)-4-propylimidazo[1,2-a]benzimidazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3.ClH/c1-2-16-26-22-10-6-7-11-23(22)27-17-21(25-24(26)27)20-14-12-19(13-15-20)18-8-4-3-5-9-18;/h3-15,17H,2,16H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKYAATXKBOBLFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=CC=CC=C2N3C1=NC(=C3)C4=CC=C(C=C4)C5=CC=CC=C5.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Phenylphenyl)-4-propylimidazo[1,2-a]benzimidazole;hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.